2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVLMWQNVEPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649967 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-42-6 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with 4-Bromoacetophenone
The foundational step involves forming the imidazo[1,2-a]pyridine skeleton through a Groebke-Blackburn-Bienaymé reaction. A optimized protocol uses:
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Reactants : 2-Aminopyridine (1.2 eq), 4-bromoacetophenone (1.0 eq)
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Catalyst : 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)
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Conditions : Ultrasonic irradiation (40 kHz, 35°C), 2.5 hours
Mechanistic Insight :
The ionic liquid facilitates proton transfer, accelerating the formation of the imine intermediate. Ultrasound enhances mass transfer, reducing side products like N-alkylated byproducts.
Carboxylic Acid Functionalization Strategies
Ester Hydrolysis of 8-Carboxylate Precursors
Industrial-scale synthesis frequently employs ester-to-acid conversion due to operational simplicity:
Critical Considerations :
Oxidation of 8-Carbohydrazide Intermediates
Although less common, carbohydrazide oxidation provides an alternative pathway:
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Conditions : Reflux (90°C), 8 hours
Limitations :
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Requires strict stoichiometric control to prevent decarboxylation
Regioselective Bromophenyl Substitution
Direct C-H Bromination vs. Pre-functionalized Coupling
Comparative analysis of two dominant approaches:
Trade-offs :
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Direct bromination avoids palladium costs but requires iodine recycling systems
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Cross-coupling ensures positional fidelity but demands oxygen-free conditions
Industrial Production Optimization
Continuous Flow Synthesis
Modern facilities integrate multistep synthesis in flow reactors:
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Stage 1 : Imidazo core formation (residence time 15 min, 80°C)
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Stage 2 : Bromophenyl coupling (Pd-scavenging column, 5 bar H₂)
Economic Metrics :
Analytical Characterization
Spectroscopic Validation
Critical benchmarks for quality control:
Impurity Profiling :
Chemical Reactions Analysis
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, material science, and biochemistry, supported by detailed data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibitory activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its effectiveness against a range of bacterial strains has been documented, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another promising application is in enzyme inhibition. The compound has been shown to inhibit specific kinases involved in cancer progression, making it a potential lead for targeted cancer therapies.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Research Findings:
Studies indicate that integrating this compound into organic semiconductor materials enhances charge mobility and device performance.
Proteomics Research
The compound is utilized in proteomics as a reagent for labeling proteins. Its ability to selectively bind to amino acid residues allows researchers to track protein interactions and modifications.
Case Study:
In a study focused on protein-protein interactions, researchers employed this compound to label specific proteins in cell lysates, facilitating the identification of interaction networks critical for cellular function.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
The structural and functional properties of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and functional group positions. Below is a detailed analysis:
Structural Analogues with Halogen Substitutions
Key Observations :
- Halogen position significantly impacts molecular interactions. For instance, bromine at position 6 (as in 903129-78-2) may hinder steric interactions compared to the bulkier 4-bromophenyl group in the target compound .
- Dual halogenation (e.g., Br and Cl in 8-bromo-6-chloro derivatives) could enhance binding affinity in kinase inhibitors but may reduce solubility .
Analogues with Aromatic and Aliphatic Substituents
Key Observations :
- The 4-bromophenyl group in the target compound provides a balance between steric bulk and electronic effects, making it versatile for Suzuki-Miyaura cross-coupling reactions .
- Trifluoromethyl -substituted analogs (e.g., C₉H₇F₃N₂O₂) are prized in drug design for their resistance to oxidative metabolism but may complicate synthetic routes .
Carboxylic Acid Derivatives and Salts
Key Observations :
- The hydrochloride salt (145335-90-6) is preferred in pharmacological studies due to enhanced aqueous solubility, whereas the free acid (target compound) is more suitable for organic synthesis .
- Methyl ester derivatives (e.g., 133427-07-3) are intermediates in prodrug strategies, enabling better membrane permeability .
Biological Activity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
- Chemical Formula : C₁₄H₉BrN₂O₂
- CAS Number : 133427-42-6
- Molecular Weight : 303.14 g/mol
- Melting Point : 235-238 °C
Biological Activities
The compound exhibits a wide range of biological activities, which can be summarized as follows:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, possess potent anticancer properties. Studies have demonstrated:
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression.
- Case Study : In vitro studies on human leukemia cells showed an IC50 value of approximately 0.299 μM, indicating significant antiproliferative effects against cancer cell lines .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Antibacterial and Antifungal Effects : It exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
- SAR Analysis : The presence of the bromophenyl group enhances its antibacterial potency compared to other derivatives lacking this substitution .
Neuroprotective Effects
Studies have suggested that imidazo[1,2-a]pyridine derivatives may also have neuroprotective effects:
- Anticonvulsant Activity : These compounds have been evaluated for their potential in treating epilepsy and other neurological disorders. The structural modifications significantly influence their anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Key Functional Groups : The imidazo ring and carboxylic acid moiety are crucial for its biological activity.
- Bromine Substitution : The presence of the bromine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
Summary of Research Findings
Q & A
Q. Comparison Table :
| Method | Yield Range | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Solid-phase synthesis | 60–80% | Moderate | High purity, parallel synthesis | Costly reagents, scale-up |
| Catalyst-free MCR | 10–50% | High | Atom economy, diversity | Byproduct formation, tuning |
How can researchers optimize reaction conditions to address low yields in multi-component syntheses of imidazo[1,2-a]pyridine derivatives?
Advanced
Low yields in MCRs often stem from incomplete decarboxylation or competing pathways. Strategies include:
- Solvent and temperature modulation : Replacing DMF with polar aprotic solvents (e.g., acetonitrile) and increasing reaction temperatures (100–120°C) to favor decarboxylation .
- Stoichiometric adjustments : Optimizing molar ratios of boronic acids to imidazo[1,2-a]pyridine precursors (e.g., 1.5:1) to reduce side reactions .
- Post-reaction purification : Using column chromatography or recrystallization to isolate the desired product from adducts like 3ab or 3ac .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm regiochemistry and substituent positions. For example, the 4-bromophenyl group shows distinct aromatic proton shifts at δ 7.5–8.0 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) and detects isotopic patterns for bromine .
- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and imidazole ring vibrations .
How can structural modifications resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Advanced
Discrepancies in bioactivity often arise from off-target interactions or assay variability. Methodological approaches include:
- SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂ at the 7-position) to enhance binding specificity to kinases or GPCRs .
- Crystallography : Co-crystallizing derivatives with target proteins (e.g., CDK inhibitors) to map binding interactions and guide rational design .
- In silico docking : Using tools like AutoDock to predict binding affinities before synthesis, reducing experimental redundancy .
What challenges arise in interpreting melting point and purity data for imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?
Q. Advanced
- Polymorphism : Variations in crystal packing (e.g., diethyl ester derivatives) can lead to melting point ranges (e.g., 223–225°C vs. 243–245°C) despite identical structures .
- Purity assays : HPLC with UV detection (λ = 254 nm) is preferred over TLC for quantifying trace impurities (<2%) that affect biological reproducibility .
Which halogenation strategies are effective for functionalizing the imidazo[1,2-a]pyridine core at the 3-position?
Q. Advanced
- Electrophilic halogenation : Using NBS (N-bromosuccinimide) in DMF selectively brominates the 3-position, critical for further cross-coupling (e.g., Suzuki reactions) .
- Microwave-assisted synthesis : Reduces reaction times (30 min vs. 12 h) and improves regioselectivity for chlorination or iodination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
